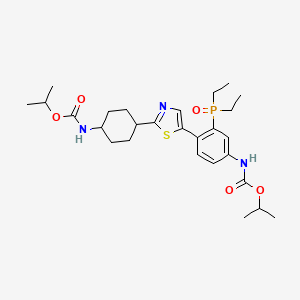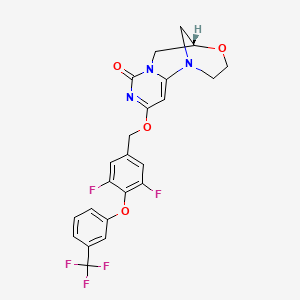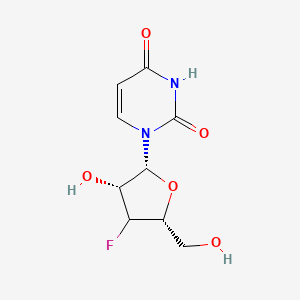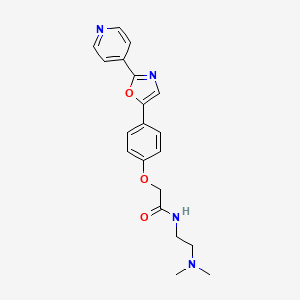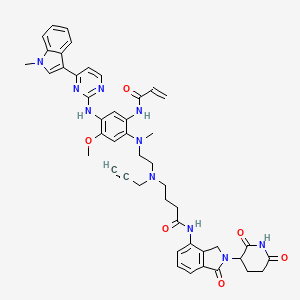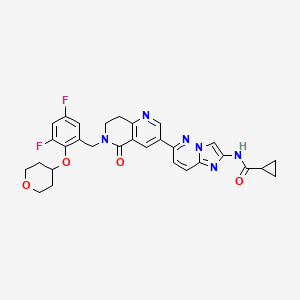
Ripk1-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ripk1-IN-10 is a small molecule inhibitor that targets receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial mediator of cell death and inflammation, making it a significant target for therapeutic interventions in various diseases, including autoimmune, inflammatory, neurodegenerative, and ischemic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ripk1-IN-10 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and reduction.
Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ripk1-IN-10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ripk1-IN-10 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the biochemical pathways involving RIPK1.
Biology: Investigates the role of RIPK1 in cell death and inflammation.
Medicine: Explores therapeutic potential in treating diseases like Alzheimer’s, Parkinson’s, and multiple sclerosis.
Mecanismo De Acción
Ripk1-IN-10 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets include RIPK1 itself, as well as other proteins involved in necroptosis and apoptosis pathways .
Comparación Con Compuestos Similares
Similar Compounds
Necrostatin-1: Another RIPK1 inhibitor with similar anti-inflammatory properties.
GSK2656157: A potent inhibitor that targets both RIPK1 and protein kinase R-like endoplasmic reticulum kinase (PERK).
Compound 4-155: A novel RIPK1 inhibitor with higher potency and selectivity.
Uniqueness of Ripk1-IN-10
This compound is unique due to its high selectivity for RIPK1 over other kinases, making it a valuable tool for studying RIPK1-specific pathways. Its ability to cross the blood-brain barrier also makes it particularly useful for investigating neurodegenerative diseases .
Propiedades
Fórmula molecular |
C30H28F2N6O4 |
|---|---|
Peso molecular |
574.6 g/mol |
Nombre IUPAC |
N-[6-[6-[[3,5-difluoro-2-(oxan-4-yloxy)phenyl]methyl]-5-oxo-7,8-dihydro-1,6-naphthyridin-3-yl]imidazo[1,2-b]pyridazin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C30H28F2N6O4/c31-20-11-19(28(23(32)13-20)42-21-6-9-41-10-7-21)15-37-8-5-25-22(30(37)40)12-18(14-33-25)24-3-4-27-34-26(16-38(27)36-24)35-29(39)17-1-2-17/h3-4,11-14,16-17,21H,1-2,5-10,15H2,(H,35,39) |
Clave InChI |
WBGCAAAEJQUSDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NC2=CN3C(=N2)C=CC(=N3)C4=CC5=C(CCN(C5=O)CC6=C(C(=CC(=C6)F)F)OC7CCOCC7)N=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)
